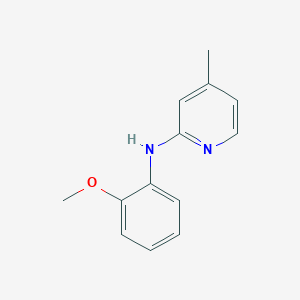![molecular formula C25H19Cl3N2O3 B2393997 3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide CAS No. 380476-73-3](/img/structure/B2393997.png)
3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps in the synthesis may include:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 2-chlorophenol with appropriate reagents to introduce the methoxy and ethoxy groups.
Cyano Group Introduction: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts under controlled conditions.
Final Coupling Reaction: The final step involves coupling the chlorophenyl intermediate with the cyano group-containing intermediate under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with similar phenolic structure but different functional groups.
Anisole: A methoxybenzene derivative with a simpler structure compared to the target compound.
Benzyl Alcohol: A related compound with a hydroxyl group instead of the cyano and chlorophenyl groups.
Uniqueness
3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl3N2O3/c1-2-32-24-10-16(7-8-23(24)33-15-17-5-3-4-6-22(17)28)9-18(14-29)25(31)30-21-12-19(26)11-20(27)13-21/h3-13H,2,15H2,1H3,(H,30,31)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLPBLSVSUPVHB-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
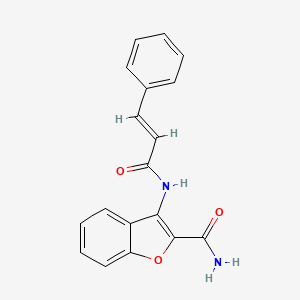
![6-{[(2-chlorophenyl)methyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2393918.png)
![3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2393919.png)
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2393920.png)
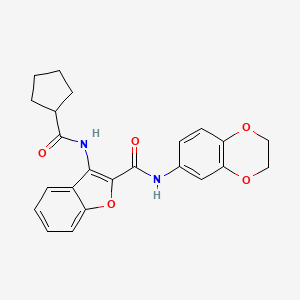


![N-methyl-2-(methylsulfanyl)-N-[(thiophen-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2393925.png)
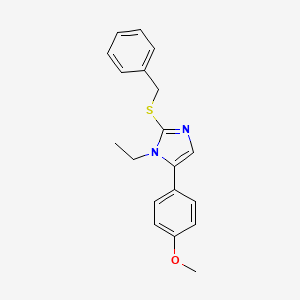
![1-(4-Methoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2393927.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393932.png)
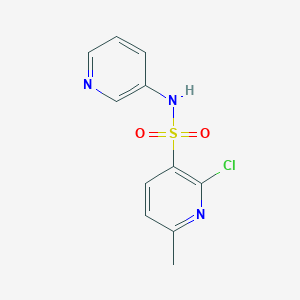
![N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide](/img/structure/B2393935.png)
